(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
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Overview
Description
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2 and a molecular weight of 253.14 g/mol . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing biological processes such as neurotransmission and cellular signaling . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methanamine and dihydrochloride groups.
1,2,3,4-Tetrahydroisoquinoline: A parent compound that forms the basis for many derivatives, including (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15Cl2FN2 |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
(6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H |
InChI Key |
MMFJWQYMJPLRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)CN.Cl.Cl |
Origin of Product |
United States |
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